4-[(2-Fluorobenzyl)thio]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine
Description
4-[(2-Fluorobenzyl)thio]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a 2-fluorobenzylthio group at position 4 and a 4-methylphenyl group at position 2.
Properties
IUPAC Name |
4-[(2-fluorophenyl)methylsulfanyl]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3S/c1-14-6-8-15(9-7-14)18-12-19-20(22-10-11-24(19)23-18)25-13-16-4-2-3-5-17(16)21/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIHMCRVAHKAQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
4-[(2-Fluorobenzyl)thio]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine is a synthetic organic compound belonging to the class of pyrazolopyrazines. Its unique structural features suggest potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound has the following molecular formula and properties:
- Molecular Formula : C20H16FN3S
- Molecular Weight : 349.4 g/mol
- IUPAC Name : this compound
This compound features a pyrazolo[1,5-a]pyrazine core with a 2-fluorobenzylthio substituent and a 4-methylphenyl group, which may influence its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that pyrazole derivatives exhibit significant antimicrobial activity . Specifically, compounds similar to this compound have been shown to possess antibacterial and antifungal properties. A study highlighted that related pyrazole compounds demonstrated effectiveness against various bacterial strains, suggesting that this compound may also have similar properties .
Anticancer Potential
The anticancer properties of pyrazolo[1,5-a]pyrazines are of particular interest. Compounds in this class have been investigated for their ability to inhibit cancer cell proliferation. The mechanism often involves interaction with specific molecular targets such as enzymes or receptors involved in cancer pathways. For instance, studies on structurally related compounds have shown promising results in inhibiting tumor growth in vitro .
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with specific receptors, altering signaling pathways that lead to cellular responses.
Further experimental validation is required to elucidate the exact mechanisms.
Comparative Analysis
A comparative analysis with similar compounds can help elucidate the unique biological activities of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-[(4-Fluorobenzyl)thio]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine | Pyrazolo core with fluorobenzylthio group | Different substitution pattern leading to varied reactivity |
| 4-[(2-Chlorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine | Similar core but different halogen substitution | Potentially different biological activity due to substitution |
| 4-[(2-Fluorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine | Contains fluorobenzyl but lacks methyl substitution | Variation in electronic properties affecting reactivity |
Case Studies
Recent studies have focused on the synthesis and biological evaluation of pyrazole derivatives. For instance:
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyrazolo[1,5-a]pyrazine derivatives, focusing on substituent effects, physicochemical properties, and reported biological activities.
Substituent Variations on the Pyrazolo[1,5-a]pyrazine Core
Table 1: Structural and Physicochemical Comparisons
*Estimated based on analogs.
Key Observations:
Fluorine Positional Isomerism: The 2-fluorobenzyl group in the target compound vs. the 3-fluorobenzyl in alters electronic effects (inductive vs. resonance) and steric accessibility. The ortho-fluorine may enhance binding rigidity in receptor pockets compared to meta-substitution .
Phenyl Substituent Effects :
- The 4-methylphenyl group in the target compound is electron-donating, increasing lipophilicity (logP ~4.2) compared to the 4-methoxyphenyl analog (logP ~3.8) , where the methoxy group introduces polarity.
- The 2-methylphenyl analog exhibits higher steric hindrance, which may limit binding in confined active sites.
Functional Group Additions: The acetamide-phenoxyphenyl moiety in introduces hydrogen-bonding capacity, likely enhancing target affinity but reducing cell permeability due to increased polar surface area (PSA ~50 Ų vs. ~20 Ų in the target compound).
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 4-[(2-Fluorobenzyl)thio]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine, and how are intermediates characterized?
- Methodology : Synthesis typically begins with chlorination of pyrazolo[1,5-a]pyrazine derivatives (e.g., 4-chloropyrazolo[1,5-a]pyrazine) via solvent thermolysis. Subsequent substitution with 2-fluorobenzylthiol under basic conditions introduces the thioether moiety. Methylation or arylation at position 2 is achieved using Suzuki-Miyaura coupling with 4-methylphenylboronic acid.
- Characterization : Intermediates are validated via / NMR (e.g., aromatic proton splitting patterns, coupling constants for fluorine) and high-resolution mass spectrometry (HRMS). Discrepancies between calculated and experimental spectral data are resolved using computational tools like DFT-based NMR prediction .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Key Techniques :
- NMR : -NMR identifies the fluorobenzyl group (δ ≈ -115 ppm for 2-fluorophenyl). -NMR reveals splitting patterns for pyrazolo[1,5-a]pyrazine protons (e.g., doublets for H-3 and H-5).
- HRMS : Exact mass analysis confirms molecular formula (e.g., [M+H] at m/z 394.0982).
- X-ray crystallography (if available): Validates stereoelectronic effects of the thioether and fluorobenzyl groups .
Q. What preliminary biological screening assays are recommended for this compound?
- Assays :
- Kinase inhibition : Test against ROS1 or PI3Kδ due to structural similarities with pyrazolo[1,5-a]pyrimidine kinase inhibitors .
- Cytotoxicity screening : Use liver carcinoma (HEPG2) or leukemia cell lines, comparing IC values to analogs like pyrazolo[1,5-a]pyrimidines (e.g., IC = 2.70–4.90 µM in HEPG2) .
Advanced Research Questions
Q. How can reaction yields be optimized for the thioether substitution step?
- Approaches :
- Solvent optimization : Replace polar aprotic solvents (DMF) with microwave-assisted synthesis in acetonitrile to reduce side reactions.
- Catalyst screening : Test Pd(OAc) with XPhos ligands for Suzuki-Miyaura coupling to improve regioselectivity at position 2.
- Temperature control : Lower reaction temperatures (0–5°C) minimize fluorobenzylthiol oxidation .
Q. How do electronic effects of the 2-fluorobenzyl group influence binding affinity in kinase assays?
- Analysis :
- Computational modeling : Density Functional Theory (DFT) calculates partial charges on the fluorine atom, correlating with electrostatic interactions in kinase ATP-binding pockets.
- SAR studies : Compare with non-fluorinated analogs (e.g., 2-methylbenzylthio derivatives) to quantify fluorine’s impact on IC. Fluorine’s electronegativity enhances π-stacking with tyrosine residues (e.g., ROS1 inhibitors) .
Q. How should researchers resolve contradictions in spectral data for this compound?
- Case example : If experimental -NMR shows unexpected splitting for pyrazine protons, perform:
Variable-temperature NMR to assess dynamic effects (e.g., rotational barriers in the thioether group).
2D NMR (COSY, HSQC) to confirm proton-proton correlations and assign overlapping signals.
Computational validation : Use Gaussian or ORCA to simulate NMR shifts under different conformers .
Q. What strategies are effective for improving metabolic stability in vivo?
- Approaches :
- Isotere replacement : Substitute the thioether with sulfone or sulfonamide to reduce CYP450-mediated oxidation.
- Prodrug design : Introduce ester moieties at the 4-methylphenyl group for controlled release.
- Microsomal stability assays : Compare t in human liver microsomes with/without fluorobenzyl modification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
